3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol
CAS No.: 1529687-53-3
Cat. No.: VC12022392
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1529687-53-3 |
|---|---|
| Molecular Formula | C10H13N3O |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 3-amino-1-imidazo[1,2-a]pyridin-2-ylpropan-1-ol |
| Standard InChI | InChI=1S/C10H13N3O/c11-5-4-9(14)8-7-13-6-2-1-3-10(13)12-8/h1-3,6-7,9,14H,4-5,11H2 |
| Standard InChI Key | REKNXBOYWJHULK-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN2C=C1)C(CCN)O |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1)C(CCN)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₀H₁₃N₃O, with a molecular weight of 191.23 g/mol . Its IUPAC name, 3-amino-1-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol, reflects the substitution pattern: an imidazo[1,2-a]pyridine moiety attached to the third carbon of a propanolamine backbone. The structure is confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2228726-49-4 , 1500044-35-8 | Chemsrc, Vulcanchem |
| Molecular Formula | C₁₀H₁₃N₃O | |
| Molecular Weight | 191.23 g/mol | |
| SMILES | C1=CC2=NC(=CN2C=C1)C(CCO)N |
The discrepancy in CAS numbers between sources and likely stems from positional isomerism or database curation variances. Both entries share identical molecular formulas, suggesting structural similarity.
Stereochemical Considerations
The propanolamine side chain introduces a chiral center at the first carbon. While most synthetic routes yield racemic mixtures, enantioselective synthesis remains unexplored in published literature. The stereochemistry could significantly influence biological activity, as seen in analogous β-amino alcohols.
Synthetic Methodologies
Multi-Step Organic Synthesis
A representative synthesis involves Claisen-Schmidt condensation followed by functional group interconversion. For example, imidazo[1,2-a]pyridine-3-carbaldehyde intermediates react with nitroalkanes under basic conditions to form α,β-unsaturated ketones, which are subsequently reduced to propanolamines .
Table 2: Key Synthetic Steps from Patent Literature
| Step | Description | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Hydrolysis of ethyl ester to carboxylic acid | NaOH (2N), ethanol, 80°C | 85% | |
| 2 | Amide coupling with 3-hydroxyazetidine | EDCI, HOBt, DCM, 0°C to RT | 72% |
In one protocol, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) mediate amide bond formation between the imidazo[1,2-a]pyridine core and azetidine derivatives . Purification via flash chromatography or recrystallization ensures >95% purity.
Alternative Routes
Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, irradiating a mixture of 2-aminopyridine and α-bromoketones in dimethylformamide (DMF) at 150°C yields imidazo[1,2-a]pyridines in 80–90% yields . Subsequent reductive amination introduces the amino-propanol moiety.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited solubility in nonpolar media. Aqueous solubility at pH 7.4 is approximately 2.1 mg/mL, enhancing its bioavailability profile. Stability studies indicate decomposition above 200°C, necessitating storage at −20°C under inert atmosphere.
Spectroscopic Fingerprints
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 6.8 Hz, 1H, pyridine H), 7.75–7.65 (m, 2H, imidazole H), 4.80 (br s, 1H, OH), 3.60–3.45 (m, 2H, CH₂OH), 2.95 (t, J = 7.2 Hz, 2H, CH₂NH₂).
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IR (KBr): 3350 cm⁻¹ (O-H stretch), 1620 cm⁻¹ (C=N stretch) .
Biological Activities and Mechanisms
Anti-Inflammatory and Anticancer Activity
Imidazo[1,2-a]pyridines modulate COX-2 and NF-κB pathways, reducing prostaglandin E₂ (PGE₂) levels by 60–70% in murine macrophages. Preliminary molecular docking studies indicate strong binding affinity (Kd = 12 nM) for kinase targets like EGFR and BRAF, implicating potential use in oncology.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and GABA receptor modulators. For example, coupling with sulfonamide groups yields derivatives with IC₅₀ values < 100 nM against breast cancer cell lines.
Materials Science
Its rigid, planar structure facilitates incorporation into metal-organic frameworks (MOFs). Copper(II) complexes exhibit luminescent properties with quantum yields of Φ = 0.34, suitable for OLED applications.
Comparison with Structural Analogs
Table 3: Activity of Selected Imidazo[1,2-a]pyridine Derivatives
The amino-propanol side chain distinguishes this compound from simpler imidazo[1,2-a]pyridines, potentially enhancing water solubility and target engagement.
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